molecular formula C6H10O4 B166149 Ethylidene diacetate CAS No. 542-10-9

Ethylidene diacetate

Cat. No. B166149
CAS RN: 542-10-9
M. Wt: 146.14 g/mol
InChI Key: ACKALUBLCWJVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04978778

Procedure details

The procedure of Example 9 was repeated except that 0.451 g of palladium chloride was used in place of palladium supported on activated carbon and the reaction was effected for 3 hours. GC analysis showed that 1.51 g of vinyl acetate and 32.1 g of ethylidene diacetate were formed with considerable amount of acetic acid.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step Two
Quantity
0.451 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2]>[Pd](Cl)Cl.C(O)(=O)C>[C:1]([O:4][CH:5]([O:4][C:1](=[O:3])[CH3:2])[CH3:6])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.51 g
Type
reactant
Smiles
C(C)(=O)OC=C
Step Three
Name
Quantity
0.451 g
Type
catalyst
Smiles
[Pd](Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)OC(C)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 32.1 g
YIELD: CALCULATEDPERCENTYIELD 2504.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04978778

Procedure details

The procedure of Example 9 was repeated except that 0.451 g of palladium chloride was used in place of palladium supported on activated carbon and the reaction was effected for 3 hours. GC analysis showed that 1.51 g of vinyl acetate and 32.1 g of ethylidene diacetate were formed with considerable amount of acetic acid.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step Two
Quantity
0.451 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2]>[Pd](Cl)Cl.C(O)(=O)C>[C:1]([O:4][CH:5]([O:4][C:1](=[O:3])[CH3:2])[CH3:6])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.51 g
Type
reactant
Smiles
C(C)(=O)OC=C
Step Three
Name
Quantity
0.451 g
Type
catalyst
Smiles
[Pd](Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)OC(C)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 32.1 g
YIELD: CALCULATEDPERCENTYIELD 2504.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.